molecular formula C6H11NO B2833908 (1,2,5,6-Tetrahydropyridin-2-yl)methanol CAS No. 1785314-26-2

(1,2,5,6-Tetrahydropyridin-2-yl)methanol

Cat. No.: B2833908
CAS No.: 1785314-26-2
M. Wt: 113.16
InChI Key: WGZSIIJSSUKCSR-UHFFFAOYSA-N
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Description

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a heterocyclic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, yielding the desired tetrahydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2,5,6-Tetrahydropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

    Reduction: Formation of 2-piperidinemethanol.

    Substitution: Formation of various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1,2,5,6-Tetrahydropyridin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure is similar to that of neurotransmitters, making it a candidate for the design of receptor agonists or antagonists.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it a valuable starting material for industrial processes.

Mechanism of Action

The mechanism of action of (1,2,5,6-Tetrahydropyridin-2-yl)methanol in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors. The hydroxymethyl group can form hydrogen bonds with receptor sites, modulating their activity. This interaction can influence neurotransmission and potentially lead to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    (1,2,3,6-Tetrahydropyridin-2-yl)methanol: Similar structure but differs in the position of hydrogenation on the pyridine ring.

    (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Contains a phosphinic acid group instead of a hydroxymethyl group.

Uniqueness

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is unique due to its specific hydrogenation pattern and the presence of a hydroxymethyl group

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZSIIJSSUKCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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